molecular formula C17H19FN2O2S2 B2835947 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide CAS No. 1020979-89-8

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide

Cat. No.: B2835947
CAS No.: 1020979-89-8
M. Wt: 366.47
InChI Key: PJYAJHMXOJHULC-UHFFFAOYSA-N
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Description

2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide is a synthetic small molecule featuring a thiazole core, a 4-fluorophenyl ketone moiety, and an isobutyl acetamide side chain. This specific molecular architecture is characteristic of compounds investigated for their potential as modulators of various biological targets. While the specific biological profile of this compound requires further investigation, molecules with similar structural components, particularly those containing the acetamide-thiazole pharmacophore, are frequently explored in medicinal chemistry for their inhibitory activity against kinase enzymes . Research on analogous compounds indicates potential value in studying pathways relevant to autoimmune diseases, chronic inflammation, and cancer . For instance, thiazole-acetamide hybrids have been identified as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are relevant for research into conditions like rheumatoid arthritis and multiple sclerosis . Furthermore, structurally related molecules are being evaluated for their anticancer properties in vitro against panels of human cancer cell lines . The presence of the thioether linkage and the fluorinated aromatic system in this compound suggests it may offer interesting properties for structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro assay development, target identification, and hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S2/c1-11(2)8-19-16(22)7-14-9-23-17(20-14)24-10-15(21)12-3-5-13(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYAJHMXOJHULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-fluorophenacyl bromide can react with thiourea under basic conditions to form the thiazole ring.

    Thioether Formation: The thiazole derivative is then subjected to a thioetherification reaction with a suitable thiol, such as 2-mercaptoacetic acid, to introduce the thioether linkage.

    Amidation: The final step involves the amidation of the thiazole-thioether intermediate with isobutylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group adjacent to the thiazole ring can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common motif in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with thiazole rings have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide exerts its effects would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The target compound’s thiazole core is shared with A28–A35 and 9b , whereas pyrimidinone derivatives (e.g., 2b ) exhibit distinct electronic properties due to additional nitrogen atoms.
  • Substituent Effects : Fluorophenyl groups (in the target compound and 9b ) enhance electrophilicity and metabolic stability compared to chlorophenyl (A28–A35 ) or nitrophenyl (2b ) groups.
  • Acetamide Branching : The N-isobutyl group in the target compound may confer higher lipophilicity than linear alkyl or aryl substituents (e.g., phenyl in A28–A35 ).

Physicochemical Properties

Compound Name / ID Melting Point (°C) Yield (%) Molecular Formula Spectral Data (Key Peaks)
Target Compound Not reported Not reported C₁₇H₁₈FN₂O₂S₂ Expected: C=O (1660–1680 cm⁻¹, IR), 4-fluorophenyl (¹H-NMR δ 7.2–7.8 ppm)
A28–A35 190.6–265.7 55–91 C₁₉H₁₈ClN₃OS NH (3150–3319 cm⁻¹, IR), Cl (¹³C-NMR δ 125 ppm)
2b 218.3–219.5 82.8 C₁₈H₁₄N₄O₄S C=S (1243–1258 cm⁻¹, IR), NO₂ (¹H-NMR δ 8.2–8.5 ppm)
N-(4-(4-butylphenyl)thiazol-2-yl)-2-phenylacetamide Not reported Not reported C₂₁H₂₂N₂OS Phenyl (¹H-NMR δ 7.3–7.5 ppm)
9b Not reported Not reported C₂₇H₂₀FN₇O₂S₂ Triazole (¹H-NMR δ 8.1–8.3 ppm)

Key Observations :

  • Melting Points : A28–A35 exhibit a wide range (190–265°C), likely due to varying crystallinity from substituents. The target compound’s melting point is unreported but expected to align with fluorophenyl-containing analogs.
  • Spectral Data : The absence of C=O bands in triazole-thiones (e.g., 7–9 in ) confirms tautomerism, whereas the target compound retains its ketone group (C=O at ~1680 cm⁻¹) .

Q & A

Q. What are the optimal synthetic routes for 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with thiazole ring formation followed by sequential functionalization. Key steps include:

  • Thiazole core synthesis : React 4-fluorophenylglyoxal with thiourea derivatives under acidic conditions to form the thiazole backbone .
  • Thioether linkage : Introduce the 2-oxoethylthio group via nucleophilic substitution using mercaptoethanol derivatives and a base (e.g., triethylamine) in dichloromethane .
  • Acylation : Couple the thiazole intermediate with N-isobutylacetamide using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .

Q. Optimization Strategies :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions .
  • Solvents : Use DMF for polar intermediates and dichloromethane for non-polar steps .
  • Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
StepReagents/ConditionsYield Range
Thiazole formationThiourea, HCl, reflux60–75%
Thioether couplingTriethylamine, CH₂Cl₂70–85%
AcylationEDCI/HOBt, DMF50–65%

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • Melting Point : Expected range 148–152°C (deviations >2°C indicate impurities) .
  • Structural Confirmation :
    • NMR : ¹H NMR should show distinct peaks for the 4-fluorophenyl group (δ 7.3–7.5 ppm) and thiazole protons (δ 6.8–7.1 ppm) .
    • Mass Spectrometry (HRMS) : Exact mass calculated for C₁₇H₁₈FN₂O₂S₂: 381.0743; observed m/z must match within 3 ppm .

Q. What strategies are recommended for resolving low yields in the acylation step during synthesis?

Methodological Answer:

  • Activation of Carboxylic Acid : Pre-activate the carboxyl group with EDCI/HOBt for 30 minutes before adding the amine .
  • Solvent Choice : Replace DMF with THF if hygroscopic conditions cause side reactions .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:1) to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this thiazole derivative?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or isobutyl (e.g., cyclopropyl, tert-butyl) groups .
  • Biological Assays :
    • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay; compare IC₅₀ values .
  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .

Q. What methodologies address discrepancies in biological activity data across different research studies?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab results .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and confounding factors .

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to S. aureus dihydrofolate reductase (PDB: 3SRW). Focus on hydrogen bonds between the acetamide carbonyl and Thr121 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex .
  • Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, thiazole π-π stacking) using Schrödinger’s Phase .

Q. What comparative analysis approaches exist between this compound and structurally similar derivatives?

Methodological Answer:

  • Structural Clustering : Group analogs by substituent type (e.g., halogenated phenyl, alkyl acetamide) and compare bioactivity trends .
  • Thermodynamic Profiles : Measure ΔG of binding via isothermal titration calorimetry (ITC) to rank affinity differences .
  • Metabolic Stability : Compare hepatic microsomal half-lives (e.g., human vs. rat) to assess pharmacokinetic variations .

Q. What experimental designs validate the proposed mechanism of action in antimicrobial assays?

Methodological Answer:

  • Target Inhibition : Quantify dihydrofolate reductase activity in S. aureus lysates with/without the compound using UV-Vis spectroscopy (λ = 340 nm) .
  • Resistance Induction : Serial passage bacteria under sub-MIC concentrations for 20 generations; monitor MIC shifts .
  • Gene Expression : Perform RNA-seq on treated vs. untreated E. coli to identify upregulated efflux pumps or target mutations .

Notes

  • Data Reproducibility : Report reaction conditions, spectral parameters, and biological endpoints in full detail to enable replication.
  • Safety : Handle fluorophenyl intermediates in a fume hood; avoid exposure to thiol-containing reagents .

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